
Fmoc-4-phenyl-3-methyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-4-phenyl-3-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a phenyl group and a methyl group attached to the phenylalanine backbone, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-3-methyl-L-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like Fmoc chloride for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers that can efficiently handle the protection and coupling steps. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-4-phenyl-3-methyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like piperidine for the removal of the Fmoc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-4-phenyl-3-methyl-L-phenylalanine is used as a building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the creation of peptides with specific properties and functions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into the mechanisms of biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Peptides containing this compound can be designed to target specific receptors or enzymes, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the production of biofunctional materials, such as hydrogels and nanostructures. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .
Wirkmechanismus
The mechanism of action of Fmoc-4-phenyl-3-methyl-L-phenylalanine involves its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the folding and stability of peptides and proteins, affecting their biological activity. The Fmoc group also plays a role in protecting the amino group during synthesis, allowing for selective reactions at other sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-phenylalanine: Lacks the additional phenyl and methyl groups, making it less hydrophobic and less bulky.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group but lacks the additional phenyl group, resulting in different steric and electronic properties
Uniqueness
Fmoc-4-phenyl-3-methyl-L-phenylalanine is unique due to the presence of both phenyl and methyl groups, which enhance its hydrophobicity and steric bulk. These features can influence the self-assembly and stability of peptides containing this compound, making it valuable for the design of biofunctional materials and therapeutic peptides .
Eigenschaften
Molekularformel |
C31H27NO4 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyl-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c1-20-17-21(15-16-23(20)22-9-3-2-4-10-22)18-29(30(33)34)32-31(35)36-19-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
InChI-Schlüssel |
LNZULTSYTDNSBW-LJAQVGFWSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


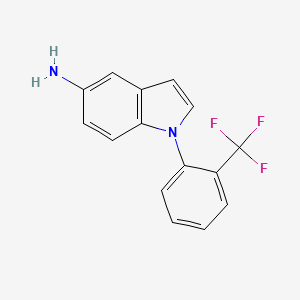
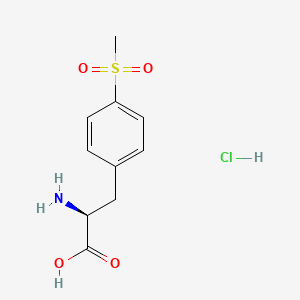
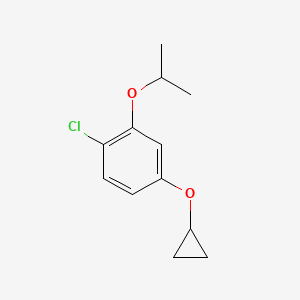
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
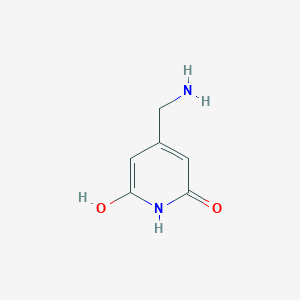
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)

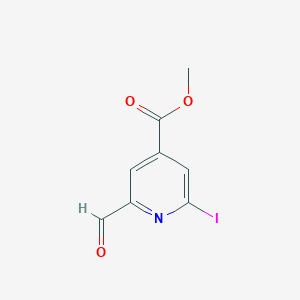
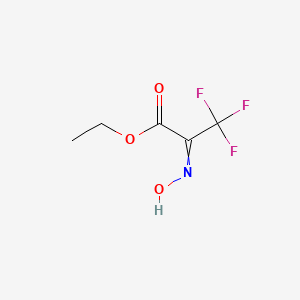

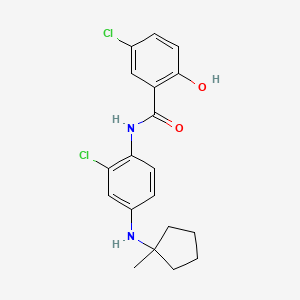
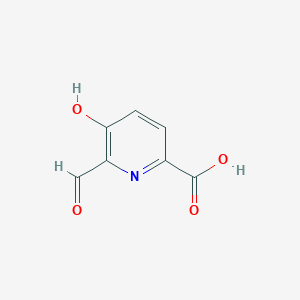
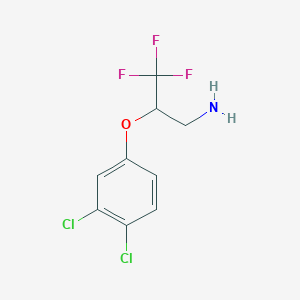
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)
